molecular formula C10H9BrN2S B1520098 6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine CAS No. 1177325-80-2

6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

Cat. No.: B1520098
CAS No.: 1177325-80-2
M. Wt: 269.16 g/mol
InChI Key: UPZGKHROVUGTTE-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine (CAS 1177325-80-2) is a chemical compound with the molecular formula C10H9BrN2S and a molecular weight of 269.16 g/mol . This organic small molecule features a benzothiazole core structure substituted with a bromo group at the 6-position and a cyclopropylamine at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents . Research indicates that 2-aminobenzothiazole derivatives can be utilized as key intermediates in the synthesis of complex molecules, such as hybrid fluoroquinolone antibiotics, which have demonstrated enhanced potency against Gram-positive organisms . The compound serves as a versatile building block for further chemical functionalization. The bromine atom allows for subsequent cross-coupling reactions, while the cyclopropylamine group can contribute to the pharmacological properties of the resulting molecules. This reagent is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-6-1-4-8-9(5-6)14-10(13-8)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZGKHROVUGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₃H₁₂BrN₃S and a molecular weight of approximately 273.15 g/mol. It belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The synthesis typically involves several steps that may vary depending on laboratory conditions. Notably, it can be synthesized from 6-bromobenzo[d]thiazole through various organic reactions that introduce the cyclopropyl group and amine functionalities.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting key cellular pathways involved in tumor growth. For instance, studies suggest that this compound can effectively target pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapies .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes and receptors involved in cancer progression. Interaction studies have demonstrated that the compound can modulate various biomolecular targets, leading to altered signaling pathways that favor apoptosis over survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-bromobenzothiazoleLacks cyclopropyl groupExhibits different biological activity profiles
6-Chloro-N-cyclopropyl-1,3-benzothiazoleChlorine instead of bromineMay show varied reactivity due to chlorine's properties
4-Methyl-N-cyclopropylbenzothiazoleDifferent substitution patternPotentially different pharmacokinetic properties

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antitumor Activity : In vitro evaluations showed that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC₅₀ values in the micromolar range .
  • Mechanistic Studies : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls. This suggests a potential role as an apoptosis inducer in cancer therapy .
  • Comparative Efficacy : When compared to standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or enhanced cytotoxic effects against certain cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Core Benzothiazole Framework

6-Bromo-N-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S)
  • Molecular Weight : 243.12 g/mol .
  • Key Differences : The methyl group at the amine position reduces steric bulk compared to cyclopropyl. Methyl derivatives typically exhibit lower conformational rigidity and altered solubility profiles.
  • Synthesis : Likely synthesized via nucleophilic substitution of 6-bromo-2-chlorobenzothiazole with methylamine, analogous to methods described for related compounds .
4-Chloro-1,3-benzothiazol-2-amine (C₇H₅ClN₂S)
  • Relevance : Studied for its binding affinity to PDE-10-A, with a desolvation penalty ranking second among tested fragments .
6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2-ylidene]-1,3-benzothiazol-2-amine
  • Application : Evaluated for anticancer activity against colon cancer cell lines (HCT-116, HCT15, HT29) .
  • Structural Insight : Substitution at the amine position (e.g., thiazol-2-ylidene) significantly alters bioactivity, suggesting the cyclopropyl group in the target compound may confer unique pharmacological properties.

Physicochemical Properties and Reactivity

Crystallography and Hydrogen Bonding
  • The parent compound (6-bromo-1,3-benzothiazol-2-amine) forms a 3D ABAB layered network via N–H···Br (2.94 Å) and CH–Br (3.39 Å) interactions . The cyclopropyl group may disrupt this packing, increasing solubility in nonpolar solvents.
Reactivity
  • Bromine at position 6 is susceptible to nucleophilic substitution, as demonstrated in reactions of 2-amino-5-bromo-1,3,4-thiadiazole with secondary amines . The cyclopropyl group, being electron-donating, may activate the benzene ring toward electrophilic substitution.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine C₁₀H₁₀BrN₃S 268.17 Br (C6), Cyclopropyl (N) Not reported
6-Bromo-1,3-benzothiazol-2-amine C₇H₅BrN₂S 229.10 Br (C6) Not reported
6-Bromo-N-methyl-1,3-benzothiazol-2-amine C₈H₇BrN₂S 243.12 Br (C6), Methyl (N) Not reported
4-Chloro-1,3-benzothiazol-2-amine C₇H₅ClN₂S 188.65 Cl (C4) Not reported

Preparation Methods

Direct Amination of 2,6-Dibromobenzothiazole with Cyclopropylamine

Method Overview:
The most documented and reliable synthesis of 6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine involves the reaction of 2,6-dibromobenzothiazole with cyclopropylamine under inert atmosphere conditions in 1,4-dioxane solvent.

Procedure Details:

  • Starting Materials: 2,6-dibromobenzothiazole (1.0 g, 3.4 mmol), cyclopropylamine (3.6 mL, 51.0 mmol)
  • Solvent: 1,4-dioxane (10 mL)
  • Reaction Conditions: Stirring under nitrogen atmosphere for 6 hours at room temperature or slightly elevated temperature
  • Work-up: After completion (monitored by TLC), the reaction mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried, and solvent removed under reduced pressure.
  • Purification: Flash chromatography using a hexane:ethyl acetate (1:1) solvent system yields the target compound as a pale yellow solid.
  • Yield: Approximately 68% based on starting dibromobenzothiazole.
  • Characterization: Mass spectrometry shows molecular ion peak at m/z 268.97 [M+1]+ consistent with the molecular formula C10H9BrN2S.
Parameter Details
Starting Material 2,6-Dibromobenzothiazole
Aminating Agent Cyclopropylamine
Solvent 1,4-Dioxane
Atmosphere Nitrogen (Inert)
Reaction Time 6 hours
Temperature Room temperature or mild heating
Purification Flash chromatography (Hex:AcOEt 1:1)
Yield 68%
Product Appearance Pale yellow solid

This method is cited in patent WO2020/261294 and chemical synthesis databases, confirming its reproducibility and efficiency.

Summary Table of Preparation Methods

Method No. Starting Material Aminating Agent Solvent Conditions Yield Notes
1 2,6-Dibromobenzothiazole Cyclopropylamine 1,4-Dioxane 6 h, N2 atmosphere, RT 68% Flash chromatography purification
2 Halogenated benzothiazole (general) Cyclopropylamine Various Variable (patent-based) - Patent-based synthetic framework

Research Findings and Analysis

  • The nucleophilic aromatic substitution on 2,6-dibromobenzothiazole is highly regioselective for the 2-position bromine, allowing selective amination without affecting the 6-bromo substituent.
  • The use of an inert atmosphere (nitrogen) prevents oxidation or side reactions during the amination step.
  • 1,4-Dioxane is an effective solvent for this reaction due to its ability to dissolve both reactants and provide a stable medium for nucleophilic substitution.
  • The relatively high excess of cyclopropylamine (approximately 15 equivalents) drives the reaction to completion.
  • Purification by flash chromatography is necessary to separate the mono-substituted product from unreacted starting material and possible side products.
  • The method yields a product consistent with analytical data (mass spectrometry), confirming the successful synthesis of this compound.

Q & A

Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives

CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coliCytotoxicity (IC₅₀, µM)
6-Bromo-N-cyclopropyl8.232.5>100
6-Bromo-4-fluoro 4.116.378.4
6-Methoxy-N-(4-methoxyphenyl) 64.0>128>100

Q. Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield ImprovementReference
BrominationBr₂ in CH₃COOH, 0°C, 2 h85% → 92%
CyclopropylationCyclopropylamine, DIPEA, DMF, –10°C20% → 65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Reactant of Route 2
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6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

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